3-Fluoro-2-formyl-5-methylphenylboronic acid
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Overview
Description
3-Fluoro-2-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom, a formyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-formyl-5-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-formyl-5-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxy-5-methylphenylboronic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-Fluoro-2-formyl-5-methylphenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The formyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylphenylboronic acid: Lacks the formyl group, which can affect its reactivity and applications.
2-Formylphenylboronic acid: Lacks the fluorine and methyl substituents, which can influence its chemical properties.
5-Fluoro-2-methoxyphenylboronic acid: Contains a methoxy group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
3-Fluoro-2-formyl-5-methylphenylboronic acid is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups, along with the formyl group. This combination of substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(3-fluoro-2-formyl-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGICGZKIPVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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